Rosuvastatin impurity 42

Description

Synthetic Routes for Prepared Reference Standards

The synthesis of reference standards for impurities is essential for their identification and quantification in the API. The synthetic strategies for Rosuvastatin (B1679574) Impurity G mirror those of Rosuvastatin itself, with the key difference being the use of a stereoisomeric precursor for the side chain.

The synthesis of Rosuvastatin and its stereoisomeric impurities generally involves the coupling of two main building blocks: a pyrimidine (B1678525) aldehyde and a phosphonium (B103445) ylide containing the dihydroxy heptenoate side chain. To specifically synthesize Rosuvastatin Impurity G, a precursor with the (3S, 5R) stereochemistry is required.

One documented approach involves the reaction of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidine carbaldehyde with Methyl (3S)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidene hexanoate (B1226103). This enantiomeric phosphonium salt is the key starting material that dictates the final stereochemistry of the impurity. The subsequent steps of the synthesis would involve reduction of the ketone and deprotection of the hydroxyl groups to yield the final (3S,5R) enantiomer.

The Wittig reaction is a cornerstone in the synthesis of Rosuvastatin and its impurities, creating the crucial carbon-carbon double bond that links the pyrimidine core to the heptenoate side chain. In the context of synthesizing Rosuvastatin Impurity G, a stereochemically defined Wittig reagent is employed.

A patented method for preparing a known Rosuvastatin impurity utilizes a Wittig reaction between 4-(4-fluorophenyl)-5-triphenyl phosphine bromine-6-isopropyl-2-[(N-methyl-N-methanesulfonamido)]-pyrimidine and (4R-cis)-6-formyl-2,2-dimethyl-1,3-dioxane-4-tert-butyl acetate (B1210297). To synthesize Impurity G, a similar strategy would be employed, but with the enantiomer of the side-chain precursor. This reaction is typically carried out in the presence of a base to generate the phosphonium ylide in situ.

Following the key coupling reaction, several other transformations are necessary to arrive at the final impurity structure. These often include oxidation and hydrolysis steps. For instance, if the synthesis starts from a precursor with a 5-oxo group on the side chain, a stereoselective reduction is necessary to create the 5-hydroxy group.

A general synthetic patent for Rosuvastatin impurities describes a sequence involving a Wittig reaction, followed by acidification, oxidation, alkaline hydrolysis, and salt formation. In the synthesis of Rosuvastatin Impurity G, after the key coupling step, a typical sequence would involve the deprotection of any protecting groups on the hydroxyl functions of the side chain, followed by hydrolysis of the ester to the free carboxylic acid. Finally, salt formation with a suitable cation, such as calcium, can be performed to obtain the impurity in a stable form. The synthesis of other related substances of Rosuvastatin has been described involving oxidation of a diol to a keto-alcohol, followed by further transformations.

Formation as a Process Impurity during Rosuvastatin API Synthesis

Rosuvastatin Impurity G is primarily considered a process-related impurity. Its formation during the synthesis of the Rosuvastatin API is not due to a side reaction of the main intermediates but rather from the presence of the enantiomeric form of one of the key starting materials.

The stereochemical purity of the side-chain precursor is paramount for the stereochemical purity of the final Rosuvastatin product. If the chiral precursor used to build the (3R, 5S)-dihydroxyheptenoate side chain of Rosuvastatin is contaminated with its (3S, 5R)-enantiomer, this will inevitably lead to the formation of Rosuvastatin Impurity G alongside the desired API.

Given the stringent regulatory limits for impurities, manufacturers of Rosuvastatin must have robust control over the stereochemical purity of their starting materials and intermediates to minimize the formation of this enantiomeric impurity. The European Pharmacopoeia sets a limit for Impurity G at a maximum of 0.1 percent.

Structure

2D Structure

3D Structure

Properties

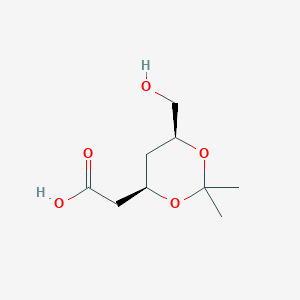

Molecular Formula |

C9H16O5 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid |

InChI |

InChI=1S/C9H16O5/c1-9(2)13-6(4-8(11)12)3-7(5-10)14-9/h6-7,10H,3-5H2,1-2H3,(H,11,12)/t6-,7+/m1/s1 |

InChI Key |

FNKPNKOHCXKXCK-RQJHMYQMSA-N |

Isomeric SMILES |

CC1(O[C@H](C[C@H](O1)CO)CC(=O)O)C |

Canonical SMILES |

CC1(OC(CC(O1)CO)CC(=O)O)C |

Origin of Product |

United States |

Nomenclature and Structural Variants of Rosuvastatin Impurity 42

Varied Designations and Chemical Identities for "Rosuvastatin Impurity 42"

The label "this compound" has been associated with multiple distinct chemical structures, often representing intermediates or byproducts from different synthesis pathways of Rosuvastatin (B1679574).

This compound is a known synthetic intermediate in the manufacturing of Rosuvastatin. It is a chiral building block used to construct the dihydroxy heptanoic acid side chain, a key structural feature of statins. Specifically, the tert-butyl ester of this acid, tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, is reacted with a Wittig reagent during synthesis to form the protected Rosuvastatin ester chemicalbook.com.

This molecule represents a variation of the Rosuvastatin structure. While sharing the core pyrimidine (B1678525) and fluorophenyl groups, it differs in the side chain, notably featuring a methoxy group at the 5-position and a tert-butyl ester, which is a common protecting group in organic synthesis . The molecular formula for the ethyl ester variant of Rosuvastatin is C24H32FN3O6S usp.org.

Chemical and pharmaceutical reference standard suppliers may use "Impurity 42" as a catalog or internal tracking number. This designation can be applied to various substances related to Rosuvastatin, which may not have a standardized pharmacopoeial name. These can include synthetic intermediates, degradation products, or other related substances identified during stability and quality control studies.

Focus on Rosuvastatin EP Impurity G (CAS: 1242184-42-4) as a Predominant Reference for "Impurity 42" in Academic Contexts

In official pharmacopoeial and many academic or regulatory contexts, the most prominent and formally recognized compound referred to in relation to this naming convention is Rosuvastatin EP Impurity G. lgcstandards.com This specific impurity is listed in the European Pharmacopoeia (EP) and has the assigned CAS number 1242184-42-4 lgcstandards.com.

Rosuvastatin EP Impurity G is known by several synonyms, which reflect its chemical nature as the enantiomer of the active Rosuvastatin substance. These designations are often used interchangeably by different suppliers and pharmacopoeias.

Common synonyms include:

Rosuvastatin Enantiomer synthinkchemicals.comelitesynthlaboratories.com

(3S,5R)-Rosuvastatin chemicalbook.com

enti-Rosuvastatin

Rosuvastatin (3S,5R)-Isomer

Rosuvastatin USP RC D (United States Pharmacopeia Related Compound D) synthinkchemicals.comallmpus.com

Rosuvastatin Acid Enantiomer chemicalbook.compharmaffiliates.com

Rosuvastatin EP Impurity G is the enantiomer of Rosuvastatin. The active pharmaceutical ingredient, Rosuvastatin, has the (3R, 5S) configuration in its dihydroxy heptenoic acid side chain. In contrast, Impurity G possesses the opposite stereochemistry, (3S, 5R) veeprho.com. This stereochemical difference is the defining feature of this impurity. The full IUPAC name for this compound is (3S,5R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic acid lgcstandards.com. Its molecular formula is C22H28FN3O6S, and it has a molecular weight of approximately 481.54 g/mol lgcstandards.com.

Data Tables

Table 1: Varied Identities of "this compound"

| Designation | Chemical Name | Molecular Formula | Role/Context |

|---|---|---|---|

| Identity 1 | 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | C9H16O5 | Synthetic Intermediate chemicalbook.com |

| Identity 2 | (3R,5S,E)-tert-butyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3-hydroxy-5-methoxyhept-6-enoate | C24H32FN3O6S | Protected intermediate/variant |

Table 2: Chemical Profile of Rosuvastatin EP Impurity G

| Identifier | Value |

|---|---|

| Primary Name | Rosuvastatin EP Impurity G lgcstandards.com |

| CAS Number | 1242184-42-4 (for the acid form) lgcstandards.comallmpus.com |

| Synonyms | Rosuvastatin enantiomer, (3S,5R)-Rosuvastatin, Rosuvastatin USP RC D synthinkchemicals.comelitesynthlaboratories.comallmpus.com |

| Molecular Formula | C22H28FN3O6S lgcstandards.com |

| Molecular Weight | 481.54 g/mol |

| IUPAC Name | (3S,5R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic acid lgcstandards.com |

| Stereochemistry | (3S, 5R) configuration veeprho.com |

Synthesis and Formation Mechanisms of Rosuvastatin Impurity 42 Rosuvastatin Ep Impurity G

Formation as a Degradation Product of Rosuvastatin (B1679574)

Specific Degradation Pathways Leading to Rosuvastatin EP Impurity G

Rosuvastatin EP Impurity G, identified as the (3S,5R)-isomer of rosuvastatin, is a significant process-related impurity and can also emerge as a degradation product under specific stress conditions. While the primary route of its presence is often linked to the manufacturing process, forced degradation studies have shed light on pathways that can lead to its formation from the active pharmaceutical ingredient (API).

One of the key factors contributing to the formation of diastereomeric impurities, including Impurity G, is exposure to acidic conditions. Studies have indicated that racemization can occur in an acid medium, leading to the formation of different stereoisomers of rosuvastatin researchgate.net. Although the precise mechanism for the epimerization at the C3 and C5 positions of the heptenoic acid side chain under these conditions is not extensively detailed in publicly available literature, it is understood to involve the reversible opening and closing of the pyranose ring, which is in equilibrium with the open-chain hydroxy acid form.

Furthermore, photolytic degradation has been identified as another pathway for the generation of rosuvastatin impurities. Exposure of rosuvastatin calcium to visible light irradiation can result in the formation of diastereomeric cyclic products google.com. While these are cyclic lactone derivatives, the underlying photochemical reactions highlight the susceptibility of the stereocenters to change under light exposure, which could potentially contribute to the formation of non-cyclic diastereomers like Impurity G.

The table below summarizes the conditions under which the formation of diastereomeric impurities of rosuvastatin, including potentially Rosuvastatin EP Impurity G, has been observed.

Table 1: Conditions Promoting Formation of Rosuvastatin Diastereomeric Impurities

| Stress Condition | Observed Outcome | Potential for Impurity G Formation |

| Acidic Hydrolysis | Racemization and formation of diastereomers researchgate.net. | High |

| Photolytic Degradation | Formation of diastereomeric cyclic products google.com. | Possible, through related photochemical reactions. |

| Thermal Stress | Formation of various degradation products, though specific formation of Impurity G is less documented. | Moderate |

| Oxidation | Formation of N-oxide and other oxidative degradation products. | Low |

It is important to note that while these pathways describe the general formation of diastereomeric impurities, the specific yield and kinetics of Rosuvastatin EP Impurity G formation will be influenced by various factors such as the concentration of the acid, intensity and wavelength of the light, temperature, and the presence of other excipients in the formulation.

Kinetic Studies of Degradation Processes

Studies on the degradation of rosuvastatin calcium to its lactone form have shown that the reaction follows first-order kinetics researchgate.netchemicalpapers.com. The rate of this intramolecular esterification is significantly influenced by factors such as temperature and the nature of the solvent researchgate.netchemicalpapers.com. For instance, the conversion to the lactone form is the predominant reaction in aprotic solvents, while in an acidic aqueous mobile phase, the reverse reaction (hydrolysis of the lactone back to rosuvastatin) is favored researchgate.net.

The table below presents hypothetical kinetic data to illustrate the influence of temperature on the degradation rate constant for the formation of a generic rosuvastatin degradation product, based on the principles of first-order kinetics observed in related degradation pathways.

Table 2: Hypothetical First-Order Rate Constants for Rosuvastatin Degradation at Different Temperatures

| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t½) (s) |

| 40 | 1.5 x 10⁻⁷ | 4.62 x 10⁶ |

| 60 | 8.2 x 10⁻⁷ | 8.45 x 10⁵ |

| 80 | 3.5 x 10⁻⁶ | 1.98 x 10⁵ |

The lack of specific kinetic studies for the formation of Rosuvastatin EP Impurity G highlights an area for further research. Such studies would be invaluable for predicting the shelf-life of rosuvastatin formulations and for optimizing manufacturing and storage conditions to minimize the formation of this and other related impurities. Understanding the kinetics of diastereomeric impurity formation would allow for the development of more robust drug products.

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation

Chromatographic Techniques for Impurity Profiling

Chromatographic techniques are the cornerstone of pharmaceutical analysis for separating and quantifying impurities. For rosuvastatin (B1679574) and its related substances, including impurity 42, various liquid and planar chromatographic methods have been developed and validated to meet stringent regulatory requirements.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of pharmaceutical impurities. researchgate.net Stability-indicating HPLC methods are crucial for separating the active pharmaceutical ingredient (API) from any degradation products or process-related impurities. innovareacademics.intandfonline.com In the context of rosuvastatin, several reversed-phase HPLC (RP-HPLC) methods have been established that are capable of resolving rosuvastatin from its impurities. ijrrr.com

These methods typically employ a C8 or C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. innovareacademics.innih.govymerdigital.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. While specific validation for Rosuvastatin impurity 42 is not extensively published, the established methods for rosuvastatin provide a strong foundation for its detection and quantification. A typical RP-HPLC method would involve a gradient or isocratic elution to achieve optimal separation of all related substances within a reasonable run time. asianjpr.com

To enhance the speed, resolution, and sensitivity of separations, Ultra-High Performance Liquid Chromatography (UHPLC) and Ultra-Performance Liquid Chromatography (UPLC) have emerged as significant advancements over conventional HPLC. nih.govresearchgate.net These techniques utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and results in sharper peaks and improved separation efficiency. nih.gov For the analysis of rosuvastatin and its impurities, UHPLC/UPLC methods offer the advantage of shorter analysis times and better resolution of closely eluting impurities. unesp.brnih.gov

The choice of column chemistry is critical for achieving the desired selectivity and resolution in the chromatographic separation of rosuvastatin and its impurities. C18 (octadecylsilane) columns are the most commonly used stationary phases in reversed-phase chromatography due to their hydrophobicity and ability to separate a wide range of compounds. innovareacademics.inresearchgate.net For rosuvastatin impurity profiling, C18 columns with a particle size of 3.5 µm to 5 µm are frequently employed in HPLC methods. innovareacademics.inresearchgate.net

In UHPLC/UPLC, advanced column technologies like the Acquity BEH C18, which utilizes bridged ethylsiloxane/silica (B1680970) hybrid particles, offer enhanced stability across a wider pH range and improved peak shape for basic compounds. nih.govresearchgate.netnih.gov The 1.7 µm particle size of Acquity BEH C18 columns provides superior separation efficiency, which is particularly beneficial for resolving complex impurity profiles. nih.govresearchgate.net The robustness of BEH C18 columns has been demonstrated across numerous batches, ensuring method reliability over time for the analysis of rosuvastatin and its related compounds.

The composition of the mobile phase plays a pivotal role in the retention and separation of analytes. For rosuvastatin and its impurities, the mobile phase typically consists of an aqueous component and an organic modifier. The aqueous phase is often a buffer, such as phosphate (B84403) or sodium acetate (B1210297), to control the pH and ensure consistent ionization of the analytes, leading to reproducible retention times. ijrrr.comnih.gov The pH of the mobile phase is a critical parameter, as rosuvastatin is an acidic compound. unesp.br

Organic modifiers like acetonitrile (B52724) and methanol (B129727) are used to control the elution strength of the mobile phase. tandfonline.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to separate impurities with a wide range of polarities. asianjpr.com Additives like trifluoroacetic acid (TFA) can be used to improve peak shape and resolution by acting as an ion-pairing agent. nih.govresearchgate.net The optimization of the mobile phase composition is a key step in developing a robust and selective method for the analysis of this compound.

| Technique | Aqueous Phase | Organic Phase | Reference |

|---|---|---|---|

| HPLC | 0.1% Orthophosphoric acid buffer | Acetonitrile (55:45 v/v) | innovareacademics.in |

| HPLC | 0.1M Formic acid | Methanol (25:75 v/v) | nih.gov |

| HPLC | Sodium acetate buffer (pH 4.0) | Acetonitrile (30:70 v/v) | nih.gov |

| UHPLC | 0.025% Trifluoroacetic acid | Methanol (45:55 v/v) | nih.govresearchgate.net |

UV detection is the most common mode of detection for the analysis of rosuvastatin and its impurities. The selection of an appropriate detection wavelength is crucial for achieving adequate sensitivity for all compounds of interest. Rosuvastatin has a chromophore that absorbs in the UV region. A wavelength of around 240 nm or 242 nm is frequently used for the simultaneous determination of rosuvastatin and its impurities, as it provides a good response for the parent drug and its related substances. ymerdigital.comnih.govnih.govijpsjournal.com Other wavelengths, such as 248 nm and 254 nm, have also been reported in the literature for the analysis of rosuvastatin. researchgate.netwho.int In some methods, a photodiode array (PDA) detector is used, which allows for the monitoring of a range of wavelengths simultaneously and can aid in the identification of impurities by providing their UV spectra. ymerdigital.comnih.gov

| Wavelength (nm) | Technique | Reference |

|---|---|---|

| 240 | UHPLC / UV Spectrophotometry | nih.govijpsjournal.comscielo.br |

| 241 | HPLC | innovareacademics.in |

| 242 | HPLC | ymerdigital.comnih.gov |

| 248 | HPLC | researchgate.net |

| 252 | HPLC / UV Spectrophotometry | scholarsresearchlibrary.comijpab.com |

| 254 | HPLC / HPTLC | who.intresearchgate.net |

| 280 | HPLC | nih.gov |

Thin-Layer Chromatography (TLC) and its more advanced form, High-Performance Thin-Layer Chromatography (HPTLC), are valuable tools for the analysis of pharmaceutical compounds. derpharmachemica.com These techniques are particularly useful for rapid screening and can be employed as a complementary method to HPLC for impurity profiling. researchgate.net For the analysis of rosuvastatin, HPTLC methods have been developed for its simultaneous estimation with other drugs and for stability-indicating assays. derpharmachemica.comjrtdd.com

In HPTLC, the separation is achieved on a high-performance plate coated with a stationary phase, such as silica gel 60 F254. researchgate.net The mobile phase, a mixture of organic solvents, migrates up the plate by capillary action, separating the components of the sample based on their differential adsorption to the stationary phase and solubility in the mobile phase. Densitometric scanning is then used for the quantification of the separated spots. researchgate.net While less common than HPLC for routine impurity quantification, HPTLC can be a cost-effective and efficient method for the detection of this compound, especially during process development and for limit tests.

Ultra-High Performance Liquid Chromatography (UHPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Spectroscopic and Spectrometric Techniques for Structural Characterization

The definitive identification and structural confirmation of pharmaceutical impurities rely on a combination of powerful spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular weight, elemental composition, functional groups, and three-dimensional arrangement of atoms within a molecule.

Mass spectrometry is an indispensable tool for the analysis of pharmaceutical impurities, providing vital information on molecular weight and structure through the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC), it becomes a highly sensitive and selective technique for separating and identifying impurities in complex mixtures.

For this compound, which has a molecular formula of C₂₆H₃₆FN₃O₆S and a molecular weight of 537.64 g/mol , these techniques are crucial. google.comscielo.br High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of the impurity and distinguishing it from other potential isobaric species.

In the context of pharmaceutical analysis, advanced LC-MS techniques such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS) are employed to identify unknown degradation products or process-related impurities. scielo.brsynthinkchemicals.com This technique combines the high-resolution separation capabilities of UPLC with the precise mass measurement of QToF-MS. synthinkchemicals.com By analyzing the fragmentation patterns generated in tandem mass spectrometry (MS/MS) experiments, researchers can deduce the structure of an unknown compound. For an impurity like Rosuvastatin tert-Butyl Ester, the fragmentation would likely involve the loss of the tert-butyl group and other characteristic cleavages of the Rosuvastatin molecule, allowing for its unambiguous identification.

Table 1: Key Mass Spectrometry Techniques and Their Role

| Technique | Application in Impurity Analysis |

|---|---|

| LC-MS | Separation and detection of impurities, providing molecular weight information. |

| LC-MS/MS | Structural elucidation through controlled fragmentation of impurity ions. |

| UPLC-MS | Faster and higher resolution separation of complex impurity profiles. |

| UPLC-QToF-MS | Identification of unknown impurities through accurate mass measurement and fragmentation analysis. synthinkchemicals.com |

| HRMS | Determination of the elemental composition of an impurity with high accuracy. |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules, including pharmaceutical impurities. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR provides information on the number, environment, and connectivity of protons. For Rosuvastatin tert-Butyl Ester, the ¹H NMR spectrum would show characteristic signals for the protons of the tert-butyl group (a singlet integrating to nine protons), in addition to the signals corresponding to the core Rosuvastatin structure.

¹³C NMR and APT (Attached Proton Test) reveal the number and types of carbon atoms (methyl, methylene, methine, quaternary).

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, aiding in the determination of stereochemistry.

While specific spectral data for this compound is proprietary and typically provided with reference standards, the application of these NMR techniques is standard practice for its structural confirmation. scielo.br

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Rosuvastatin tert-Butyl Ester would exhibit characteristic absorption bands corresponding to its functional groups, such as O-H stretching for the hydroxyl groups, C=O stretching for the ester carbonyl, and S=O stretching for the sulfonamide group. This information complements the data obtained from MS and NMR to confirm the identity of the impurity. scielo.br

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS, UPLC-QToF-MS, HRMS)

Analytical Method Development and Validation for Impurity Quantification

Once an impurity has been identified and characterized, a robust analytical method must be developed and validated for its routine quantification in the API and pharmaceutical dosage forms. The validation of an analytical method ensures that it is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines, this involves a thorough evaluation of several key parameters. cleanchemlab.comnih.gov

The development of a stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) method is the standard approach for quantifying Rosuvastatin and its related substances. cleanchemlab.comnih.gov The validation of such a method for this compound would involve the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the API, other impurities, and degradation products. This is typically demonstrated through forced degradation studies and analysis of placebo samples.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is established by analyzing a series of solutions of the impurity at different concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the percentage recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-laboratory precision).

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 2: Typical Method Validation Parameters for Impurity Quantification

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | No interference from other components at the retention time of the impurity. | Peak purity of the analyte peak should pass. |

| Linearity | A linear relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of the measured value to the true value. | Recovery typically within 98.0% to 102.0%. |

| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2%. |

| Robustness | The ability to withstand small variations in method parameters. | System suitability parameters should remain within limits. |

| LOD | The lowest concentration that can be detected. | Signal-to-noise ratio of 3:1. |

| LOQ | The lowest concentration that can be quantified reliably. | Signal-to-noise ratio of 10:1. |

Adherence to International Conference on Harmonisation (ICH) Guidelines

The validation of analytical methods used for the quantification of impurities in pharmaceutical products is strictly governed by the International Conference on Harmonisation (ICH) guidelines, particularly the Q2(R1) guideline on Validation of Analytical Procedures. ijrrr.comscielo.br These guidelines provide a comprehensive framework to ensure that the analytical method is suitable for its intended purpose. For this compound, adherence to these guidelines is paramount to guarantee the reliability and accuracy of the analytical data.

Method validation for this compound encompasses a range of parameters to demonstrate its suitability. These parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). scielo.br

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. This is typically demonstrated through forced degradation studies, where Rosuvastatin is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method must be able to separate this compound from the API and all other generated impurities.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. scielo.br For this compound, linearity is typically established by preparing a series of solutions of the impurity at different concentrations and analyzing them. The response (e.g., peak area in a chromatogram) is then plotted against the concentration, and the correlation coefficient (r²) is calculated. A high correlation coefficient (typically >0.99) indicates a linear relationship.

Accuracy refers to the closeness of the test results obtained by the method to the true value. scielo.br It is often assessed by spiking a placebo or the drug product with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery of the impurity is then calculated.

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-laboratory precision). scielo.br

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br For impurity analysis, the LOQ is a critical parameter.

A summary of typical validation parameters for an HPLC method for Rosuvastatin impurities, in line with ICH guidelines, is presented in the table below.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | No interference from other components at the retention time of the impurity. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | |

| - Repeatability | ≤ 2.0% |

| - Intermediate Precision | ≤ 3.0% |

| Limit of Quantification (LOQ) | Sufficiently low to quantify the impurity at its specification limit. |

System Suitability Parameters

Before and during the analysis of samples, system suitability tests are performed to ensure that the analytical system is performing correctly. These tests are an integral part of the analytical method and are crucial for verifying that the system is suitable for the intended analysis on any given day. nih.govwho.int For the analysis of this compound, several system suitability parameters are monitored.

These parameters are typically derived from the chromatogram of a standard solution containing a known concentration of Rosuvastatin and its relevant impurities, including impurity 42. The key system suitability parameters include:

Tailing Factor (Asymmetry Factor): This measures the symmetry of the chromatographic peak. A symmetrical peak is ideal, and the tailing factor should be close to 1. A value significantly greater than 1 indicates peak tailing, which can affect the accuracy of peak integration.

Theoretical Plates (N): This is a measure of the column's efficiency. A higher number of theoretical plates indicates a more efficient column and better separation.

Resolution (Rs): This parameter measures the degree of separation between two adjacent peaks in a chromatogram. A resolution of ≥ 2.0 is generally desired to ensure accurate quantification of each component.

The following table provides an example of system suitability parameters and their typical acceptance criteria for a reversed-phase HPLC method for the analysis of Rosuvastatin and its impurities. researchgate.net

| System Suitability Parameter | Typical Acceptance Criteria |

| Tailing Factor (for Rosuvastatin peak) | ≤ 2.0 |

| Theoretical Plates (for Rosuvastatin peak) | ≥ 2000 |

| Resolution between Rosuvastatin and nearest eluting impurity | ≥ 2.0 |

| %RSD for replicate injections of standard | ≤ 2.0% |

Quality-by-Design (QbD) Approaches in Method Optimization

In recent years, the pharmaceutical industry has been increasingly adopting the Quality-by-Design (QbD) approach for the development of analytical methods. impactfactor.orgbohrium.comresearchgate.net QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. cleanchemlab.comsynzeal.com When applied to analytical method development for this compound, the QbD approach offers significant advantages over the traditional one-factor-at-a-time (OFAT) approach.

The QbD process for analytical method development typically involves the following steps:

Defining the Analytical Target Profile (ATP): This involves defining the requirements for the analytical method, such as the need to accurately and precisely quantify this compound at a specific concentration level.

Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the properties of the method that need to be controlled to ensure the desired performance (e.g., resolution, peak tailing). CMPs are the method variables that can affect the CMAs (e.g., mobile phase composition, pH, column temperature, flow rate).

Risk Assessment: A risk assessment is performed to identify the CMPs that are most likely to impact the CMAs. This helps to focus the experimental work on the most critical parameters.

Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically vary the CMPs and study their effects on the CMAs. This allows for a comprehensive understanding of the method's performance and the interactions between different parameters.

Defining the Method Design Space: The design space is the multidimensional combination and interaction of input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality. Operating within the design space will result in a method that meets the predefined objectives.

Control Strategy and Continuous Improvement: A control strategy is established to ensure that the method consistently operates within the design space. The method's performance is continuously monitored, and improvements are made as needed.

By employing a QbD approach, a robust and reliable analytical method for this compound can be developed. This approach provides a greater understanding of the method's capabilities and limitations, leading to more consistent and reliable results throughout the product's lifecycle.

The following table illustrates potential Critical Method Parameters and Critical Method Attributes that would be considered in a QbD approach for an HPLC method for this compound.

| Critical Method Parameters (CMPs) | Critical Method Attributes (CMAs) |

| Mobile Phase Composition (% Organic, Buffer Concentration) | Resolution between Rosuvastatin and Impurity 42 |

| pH of the Mobile Phase | Peak Tailing of Impurity 42 |

| Column Temperature | Retention Time of Impurity 42 |

| Flow Rate | Sensitivity (Signal-to-Noise Ratio) |

Role and Applications in Pharmaceutical Research and Development

Reference Standard in Impurity Profiling and Testing

Rosuvastatin (B1679574) Impurity 42 is primarily used as a reference standard in the impurity profiling of Rosuvastatin. synthinkchemicals.comacanthusresearch.com Impurity profiling is the identification and quantification of all potential impurities present in an active pharmaceutical ingredient (API) and the finished drug product. synthinkchemicals.com The availability of a certified reference standard for Impurity 42 is essential for accurately identifying its presence in a sample. synthinkchemicals.com

Analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are employed to separate the main drug compound from its impurities. nih.govijrrr.comwho.int In this process, a solution containing a known concentration of Rosuvastatin Impurity 42 is injected into the chromatography system. Its retention time (the time it takes to travel through the column) and detector response are used as a benchmark to confirm the identity and calculate the concentration of this specific impurity in test samples of the Rosuvastatin API or tablets. google.com

Table 1: Identity and Classification of this compound

| Parameter | Details |

|---|---|

| Common Name | This compound |

| Pharmacopoeial Name | Rosuvastatin EP Impurity G; Rosuvastatin USP RC D synthinkchemicals.com |

| Chemical Nature | Enantiomer of Rosuvastatin synthinkchemicals.comveeprho.com |

| CAS Number | 1242184-42-4 (acid form) synthinkchemicals.comsynthinkchemicals.com |

| Application Category | Drug Impurities Reference Standard acanthusresearch.comlookchem.com |

| Primary Use | Working or Secondary Reference Standard for QC/QA synthinkchemicals.com |

Application in Stability Studies of Rosuvastatin Formulations

Stability studies are a critical component of drug development, designed to evaluate how the quality of a drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. nih.govscispace.com this compound is instrumental in these studies.

Forced degradation studies are conducted to understand the degradation pathways of a drug substance. nih.govscispace.com In these studies, Rosuvastatin is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to intentionally induce degradation. nih.govscispace.comscielo.br The resulting degradation products are then analyzed.

By using this compound as a reference marker, analysts can determine if it is formed under any of these stress conditions. scielo.br This helps in identifying potential degradation pathways and establishing the stability-indicating nature of analytical methods—that is, the method's ability to separate the drug from its degradation products. nih.govresearchgate.net For instance, studies have shown that while Rosuvastatin is relatively stable under neutral and basic conditions, it degrades under acidic, oxidative, and photolytic conditions, forming various impurities. scispace.com The ability to specifically identify and quantify Impurity 42 among these degradants is crucial for ensuring the method's specificity.

During long-term and accelerated stability testing, samples of the Rosuvastatin formulation are stored under specified conditions and tested at predetermined intervals. The reference standard for this compound is used to quantify its levels in these stability samples accurately. nih.gov This monitoring ensures that the impurity does not increase beyond the acceptable limits defined by regulatory guidelines, such as those from the International Council for Harmonisation (ICH), over the shelf life of the product. Research has demonstrated the appearance of new impurities under accelerated stability conditions (e.g., 40°C/75% relative humidity), underscoring the necessity of having reference standards to track such changes.

Utilization in Analytical Method Validation (AMV)

Before an analytical method can be used for routine quality control testing, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. nih.govijrrr.com this compound is a key tool in the validation of chromatographic methods developed for Rosuvastatin.

The validation process, guided by ICH Q2(R1) guidelines, assesses various parameters:

Specificity/Selectivity : The method's ability to assess the analyte unequivocally in the presence of other components, including impurities. This compound is used to prove that the analytical method can separate it from Rosuvastatin and other related substances. nih.gov

Linearity : The method's ability to produce test results that are directly proportional to the concentration of the analyte. A series of solutions with known concentrations of Impurity 42 are analyzed to establish this relationship. nih.gov

Accuracy : The closeness of the test results to the true value. This is often assessed by spiking a placebo or drug sample with a known amount of the Impurity 42 standard and measuring the recovery. scielo.br

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of an analyte that can be detected and quantitatively measured, respectively. The Impurity 42 standard is used to determine these sensitivity thresholds for the method. who.int

Table 2: Role of this compound in Analytical Method Validation

| Validation Parameter | Application of Impurity 42 Standard |

|---|---|

| Specificity | Used in system suitability solutions to ensure baseline separation from the Rosuvastatin peak and other impurities. nih.gov |

| Linearity | Standard solutions of varying concentrations are analyzed to establish a linear response range. nih.gov |

| Accuracy | Known quantities are added to samples to determine the percentage recovery and confirm the method's accuracy. scielo.br |

| Precision | Helps in assessing the repeatability and intermediate precision of the method for impurity quantification. |

| LOD & LOQ | Used to determine the minimum concentration at which the impurity can be reliably detected and quantified. who.int |

Contribution to Quality Control (QC) and Quality Assurance (QA)

In the routine manufacturing of Rosuvastatin, this compound is essential for Quality Control (QC) and Quality Assurance (QA). synthinkchemicals.com QC laboratories use this reference standard for the routine testing of raw materials (API) and finished products (tablets). synthinkchemicals.com This testing ensures that each batch of the drug meets the predefined specifications for purity before it is released to the market. synthinkchemicals.com

The availability of a well-characterized standard like Impurity 42 ensures consistency and reliability in testing across different batches and manufacturing sites. synthinkchemicals.com It is a critical component of a robust quality system that guarantees the safety and efficacy of the final pharmaceutical product. chemicea.com

Importance in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Filings

When a pharmaceutical company seeks approval to market a generic version of a drug, it must submit an Abbreviated New Drug Application (ANDA) to regulatory authorities like the U.S. Food and Drug Administration (FDA). A crucial part of this application is demonstrating that the generic product is equivalent to the brand-name drug, which includes having a comparable impurity profile.

The ANDA submission must include detailed information on the characterization and control of impurities. synthinkchemicals.com Using reference standards like this compound allows manufacturers to accurately identify and quantify impurities in their product, providing the necessary data to demonstrate that impurity levels are within safe, acceptable limits. synthinkchemicals.comsynthinkchemicals.com This information is also a critical component of the Drug Master File (DMF), a confidential document submitted to the FDA containing detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of human drugs. synthinkchemicals.com

Research into Mechanisms of Impurity Formation in Drug Substance and Product

This compound , identified as the (3S,5R)-enantiomer of Rosuvastatin, is a process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient (API). Its formation is intrinsically linked to the stereochemical control exerted during the manufacturing process, specifically in the construction of the dihydroxyheptenoate side chain. Understanding the mechanisms leading to the formation of this enantiomeric impurity is crucial for the development of robust and well-controlled manufacturing processes for Rosuvastatin.

The critical step in the synthesis of Rosuvastatin where the stereochemistry of the C3 and C5 carbons is established is the reduction of a key keto-ester intermediate. The desired therapeutic enantiomer of Rosuvastatin possesses a (3R,5S) configuration in its side chain, which corresponds to a syn-diol arrangement. To achieve this high degree of stereoselectivity, specific reagents and reaction conditions are employed.

One of the well-established methods for achieving the desired syn-diol is the Narasaka-Prasad reduction. This reaction typically utilizes a borane reagent in the presence of a chelating agent, often a β-hydroxy ketone, to direct the stereochemical outcome of the reduction. The mechanism involves the formation of a cyclic boronate ester intermediate, which sterically hinders one face of the ketone, leading to the preferential delivery of a hydride to the opposite face. This results in the formation of the desired (3R,5S) diastereomer with high selectivity.

However, the formation of this compound, the (3S,5R)-enantiomer, indicates a lack of complete stereocontrol during this reduction step. Several factors can contribute to the formation of this undesired enantiomer:

Incomplete Diastereoselectivity: The stereoselective reduction may not be completely efficient, leading to the formation of a minor amount of the anti-diol, which, upon further reaction steps, would result in the corresponding enantiomeric impurity of the final product. The choice of reducing agent and reaction conditions plays a pivotal role in the diastereomeric excess achieved.

Influence of Reducing Agents: While borane reagents are commonly used to achieve high syn-selectivity, the use of other reducing agents or variations in the borane reagent itself can impact the stereochemical outcome. For instance, the nature of the substituents on the boron atom can influence the steric environment of the transition state, thereby affecting the facial selectivity of the hydride attack.

Epimerization: Although less common under typical reduction conditions, there is a possibility of epimerization at either the C3 or C5 position of the side chain if the reaction conditions are not carefully controlled. For instance, exposure to acidic or basic conditions during work-up or subsequent synthetic steps could potentially lead to the inversion of one of the chiral centers, resulting in the formation of diastereomeric impurities, including the (3S,5R)-enantiomer. The stability of the chiral centers in the intermediates is a critical factor to consider throughout the synthesis.

The control of process parameters is paramount in minimizing the formation of this compound. Temperature, solvent, the rate of addition of reagents, and the specific work-up procedure can all influence the stereochemical purity of the intermediates and, consequently, the final API.

Below is a data table summarizing the typical stereochemical outcomes of the keto-ester reduction step under different hypothetical conditions, illustrating the factors that can influence the formation of the undesired (3S,5R)-enantiomer.

| Reaction Condition | Primary Reducing Agent | Chelating Agent/Additive | Typical Diastereomeric Ratio (syn:anti) | Potential for (3S,5R)-Isomer Formation |

| Optimized Narasaka-Prasad Reduction | Diethylmethoxyborane/Sodium Borohydride | None (substrate-directed) | >99:1 | Very Low |

| Non-optimized Borane Reduction | Borane-THF complex | None | 95:5 | Low |

| Non-chelation controlled reduction | Sodium Borohydride | None | ~1:1 to 3:1 | High |

| Reduction with Bulky Hydride Reagents | L-Selectride® | None | Can favor anti | Potential for higher levels |

The following table outlines the influence of various process parameters on the stereochemical purity of the diol intermediate.

| Process Parameter | Influence on Stereoselectivity | Mechanism of Impact |

| Temperature | Lower temperatures generally favor higher selectivity. | Reduces the kinetic energy of molecules, leading to a more ordered transition state and enhancing the energy difference between diastereomeric transition states. |

| Solvent | The polarity and coordinating ability of the solvent can affect the reaction. | Can influence the conformation of the substrate and the stability of the transition state complexes. |

| Reagent Stoichiometry | Precise control of the molar ratios of the substrate, borane reagent, and reducing agent is crucial. | An excess or deficit of any reagent can lead to side reactions or incomplete chelation, reducing stereoselectivity. |

| Rate of Addition | Slow and controlled addition of the reducing agent is often preferred. | Maintains a low concentration of the reducing agent, which can improve selectivity by favoring the chelation-controlled pathway. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.